(R)-5-((Tert-butyldimethylsilyl)oxy)-2-chloropentanal
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Overview
Description
®-5-((Tert-butyldimethylsilyl)oxy)-2-chloropentanal is an organic compound that features a tert-butyldimethylsilyl group, a chlorinated pentanal, and a chiral center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-((Tert-butyldimethylsilyl)oxy)-2-chloropentanal typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The chlorination of the pentanal moiety can be achieved using reagents like thionyl chloride or oxalyl chloride under controlled conditions .
Industrial Production Methods
the principles of flow microreactor technology could be applied to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
®-5-((Tert-butyldimethylsilyl)oxy)-2-chloropentanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-5-((Tert-butyldimethylsilyl)oxy)-2-chloropentanal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-5-((Tert-butyldimethylsilyl)oxy)-2-chloropentanal involves its reactivity as an aldehyde and a chlorinated compound. The tert-butyldimethylsilyl group serves as a protecting group, allowing selective reactions at other functional sites. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
- ®-Methyl 2-((tert-butyldimethylsilyl)oxy)propanoate
- ®-5-((Tert-butyldimethylsilyl)oxy)-2-bromopentanal
- ®-5-((Tert-butyldimethylsilyl)oxy)-2-iodopentanal
Uniqueness
®-5-((Tert-butyldimethylsilyl)oxy)-2-chloropentanal is unique due to the presence of the chlorine atom, which imparts distinct reactivity compared to its brominated or iodinated analogs. The tert-butyldimethylsilyl group provides steric protection, allowing for selective reactions at the aldehyde or chlorinated site .
Properties
Molecular Formula |
C11H23ClO2Si |
---|---|
Molecular Weight |
250.84 g/mol |
IUPAC Name |
(2R)-5-[tert-butyl(dimethyl)silyl]oxy-2-chloropentanal |
InChI |
InChI=1S/C11H23ClO2Si/c1-11(2,3)15(4,5)14-8-6-7-10(12)9-13/h9-10H,6-8H2,1-5H3/t10-/m1/s1 |
InChI Key |
KJCHHFAPULJYFP-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OCCC[C@H](C=O)Cl |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCC(C=O)Cl |
Origin of Product |
United States |
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